molecular formula C15H19ClN2O3 B5427994 1-acetyl-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide

1-acetyl-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B5427994
M. Wt: 310.77 g/mol
InChI Key: OTXIRCUVDLPSAC-UHFFFAOYSA-N
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Description

1-acetyl-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C15H19ClN2O3 This compound is characterized by the presence of a piperidine ring substituted with an acetyl group, a carboxamide group, and a 3-chloro-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and scalability .

Properties

IUPAC Name

1-acetyl-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-10(19)18-7-5-11(6-8-18)15(20)17-12-3-4-14(21-2)13(16)9-12/h3-4,9,11H,5-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXIRCUVDLPSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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